molecular formula C11H21NO3 B13589078 trans-tert-Butyl ((2-hydroxycyclopentyl)methyl)carbamate

trans-tert-Butyl ((2-hydroxycyclopentyl)methyl)carbamate

Cat. No.: B13589078
M. Wt: 215.29 g/mol
InChI Key: SWYKJBCLLWWIHE-DTWKUNHWSA-N
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Description

Trans-tert-Butyl ((2-hydroxycyclopentyl)methyl)carbamate is a chemical compound with the molecular formula C12H23NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-tert-Butyl ((2-hydroxycyclopentyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. One common method is the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Trans-tert-Butyl ((2-hydroxycyclopentyl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions may produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Trans-tert-Butyl ((2-hydroxycyclopentyl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-tert-Butyl ((2-hydroxycyclopentyl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the cyclopentyl ring.

    tert-Butyl (2-hydroxyethyl)(methyl)carbamate: Another carbamate derivative with a different substituent on the carbamate group.

Uniqueness

Trans-tert-Butyl ((2-hydroxycyclopentyl)methyl)carbamate is unique due to the presence of the cyclopentyl ring, which can influence its reactivity and interactions with biological targets. This structural feature may confer specific advantages in certain applications, such as increased stability or selectivity .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-[[(1S,2R)-2-hydroxycyclopentyl]methyl]carbamate

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-8-5-4-6-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1

InChI Key

SWYKJBCLLWWIHE-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCC[C@H]1O

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC1O

Origin of Product

United States

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